
Beta-Amyloid (37-43)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Amyloid (37-43) is a useful research compound. Molecular weight is 615.7. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (37-43) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (37-43) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aggregation Studies
The aggregation of beta-amyloid peptides is a central feature in the pathology of Alzheimer's disease. Aβ(37-43) exists as various length-variants that influence its aggregation behavior. Research indicates that shorter Aβ peptides like Aβ(37) and Aβ(38) can significantly affect the aggregation kinetics of more toxic forms such as Aβ(42).
Key Findings:
- Kinetic Analysis : Studies show that Aβ(37) and Aβ(38) self-assemble into fibrillar structures through autocatalytic secondary nucleation, albeit at slower rates compared to Aβ(40) and Aβ(42). The presence of these shorter peptides can inhibit the aggregation of Aβ(42) in a concentration-dependent manner, suggesting a potential protective role against the formation of toxic aggregates .
- Co-Aggregation Effects : In mixed peptide systems, the presence of Aβ(37) and Aβ(38) alters the aggregation dynamics of Aβ(40) and Aβ(42), indicating that interactions among different Aβ alloforms can modulate their pathological effects .
Neurotoxicity Assessments
The neurotoxic effects of beta-amyloid peptides are primarily attributed to soluble oligomers rather than fibrillary aggregates. Research has demonstrated that oligomeric forms of Aβ are significantly more toxic to neurons, leading to synaptic dysfunction and cell death.
Case Study Insights:
- Oligomer Toxicity : Soluble oligomers formed from Aβ(1-42) exhibit high neurotoxicity, correlating with cognitive decline in AD patients. In contrast, fibrils derived from Aβ(1-40) are less toxic . This distinction emphasizes the importance of targeting soluble oligomeric forms in therapeutic strategies.
Imaging Techniques
Imaging beta-amyloid deposition in vivo is essential for early diagnosis and monitoring of Alzheimer's disease progression. Various radioligands have been developed to visualize amyloid plaques using positron emission tomography (PET).
Imaging Applications:
- Pittsburgh Compound B (PIB) : PIB is a radiotracer used to detect amyloid deposits in the brain. Studies have shown that PIB binding correlates with amyloid plaque load and can help differentiate between healthy individuals and those with mild cognitive impairment (MCI) or AD .
- Binding Site Specificity : Research indicates that different conformations of beta-amyloid may exhibit varying affinities for imaging agents like PIB, which could influence diagnostic accuracy . Understanding these binding dynamics is crucial for developing more selective imaging agents.
Therapeutic Targets
The modulation of beta-amyloid aggregation presents a promising avenue for therapeutic intervention in Alzheimer's disease. Targeting specific peptide interactions or inhibiting toxic oligomer formation could provide new strategies for treatment.
Potential Therapeutic Strategies:
- Inhibition of Aggregation : Compounds designed to stabilize non-toxic forms of beta-amyloid or inhibit the formation of oligomers may offer protective effects against neurodegeneration .
- Immunotherapy Approaches : Developing antibodies that specifically target toxic oligomers rather than fibrils could enhance clearance mechanisms in the brain and reduce amyloid burden .
Analyse Des Réactions Chimiques
Aggregation of Aβ37 and Aβ38
Aβ37 and Aβ38 self-assemble into fibrillar β-sheet-rich aggregates through an autocatalytic secondary nucleation reaction, though at a slower rate compared to Aβ40 and Aβ42 . The aggregation of Aβ37 and Aβ38 is dominated by secondary nucleation .
Interactions with Aβ40
Aβ37 and Aβ38 co-aggregate with Aβ40, influencing both the kinetics of aggregation and the resulting fibrillar ultrastructure . When Aβ40 is added to solutions of Aβ37 or Aβ38, the lag time before fluorescence transition decreases. Conversely, adding Aβ37 or Aβ38 to a constant concentration of Aβ40 delays aggregation . Fibrils formed from Aβ37/Aβ40 and Aβ38/Aβ40 mixtures display helical half-pitch periodicities that differ from those of fibrils formed independently by either peptide. The average fibril half-pitch period and width are more variable than those of homomolecular fibrils .
Role in Alzheimer's Disease
The aggregation of β-amyloid (Aβ) peptide is connected to the pathology of Alzheimer's disease . Aβ42 is known to induce toxicity by aggregating in the brain . Studies suggest that the Aβ37/42 ratio can distinguish physiological and pathological status, outperforming the Aβ42/40 ratio in distinguishing cognitively normal subjects from those with Alzheimer's disease . Work in transgenic mice indicated that amyloid deposition is primarily driven by Aβ42, not Aβ40 . Soluble oligomeric forms of Aβ are toxic to neurons and cause deficits in long-term potentiation, suggesting that a soluble intermediate form of Aβ may drive the early disease process .
Propriétés
Poids moléculaire |
615.7 |
---|---|
Séquence |
GGVVIAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.